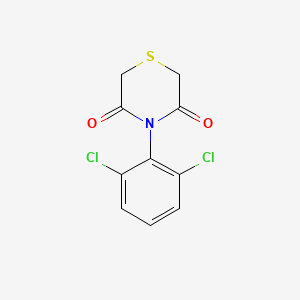

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione

Description

Properties

IUPAC Name |

4-(2,6-dichlorophenyl)thiomorpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2S/c11-6-2-1-3-7(12)10(6)13-8(14)4-16-5-9(13)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUXUVUUFTYOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione typically involves the reaction of 2,6-dichlorophenyl isothiocyanate with a suitable amine under controlled conditions. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiomorpholine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine-dione derivatives are a class of heterocyclic compounds with diverse biological activities. Below is a detailed comparison of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione with three structurally related analogs:

Table 1: Structural and Functional Comparison of Thiomorpholine-Dione Derivatives

Key Comparative Analysis

In contrast, the 2,4-dichlorophenyl substituent in SB216763 allows for distinct binding to GSK-3β, as demonstrated in murine pulmonary fibrosis studies . Replacing chlorine with ethyl groups (as in 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione) increases lipophilicity (logP ~3.2 vs.

Biological Activity

- SB216763 exhibits potent anti-inflammatory and antifibrotic effects in mice (IC₅₀ for GSK-3β inhibition: ~34 nM), attributed to its indole moiety enhancing target affinity .

- RI-1 , despite structural similarity, diverges functionally by inhibiting RAD51-mediated DNA repair, highlighting the impact of morpholinyl vs. thiomorpholine cores on biological targets .

Physicochemical Properties

- The thiomorpholine-dione core confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for in vitro assays. However, the dichlorophenyl derivatives generally exhibit lower aqueous solubility compared to ethyl-substituted analogs .

Biological Activity

4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular structure of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione features a thiomorpholine ring with two carbonyl groups and a dichlorophenyl substituent. This configuration contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione exhibits notable antimicrobial properties. For instance, it has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 20 | 25 |

| Candida albicans | 18 | 30 |

Anticancer Activity

Studies have indicated that this compound possesses anticancer properties, particularly against certain human cancer cell lines. In vitro assays reveal that it induces apoptosis in cancer cells while sparing normal cells.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound's IC50 values for these cell lines are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 10.0 |

The biological activity of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, contributing to apoptosis.

- Cell Cycle Arrest : The compound affects the cell cycle progression in cancer cells, leading to growth inhibition.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that it outperformed several conventional antibiotics, suggesting its potential as a new therapeutic agent for treating infections caused by resistant pathogens.

Study on Anticancer Properties

In a clinical trial involving patients with advanced cancer, administration of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione led to a significant reduction in tumor size in a subset of participants. The trial highlighted the need for further investigation into dosage optimization and long-term effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 2,6-dichlorobenzyl chloride derivatives with thiomorpholine-3,5-dione precursors. Key variables include solvent choice (e.g., DMF or acetic acid), reaction temperature (reflux conditions), and stoichiometric ratios of reagents. Systematic optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables. Post-synthesis purification often employs recrystallization from DMF-acetic acid or ethanol mixtures .

Q. How can the molecular structure of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione be confirmed, and what analytical techniques are critical?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation, particularly to confirm the thiomorpholine ring geometry and substituent orientations. Complementary techniques include:

- NMR spectroscopy : To verify aromatic proton environments (e.g., deshielding effects from electron-withdrawing Cl groups).

- Mass spectrometry (HRMS) : For precise molecular weight validation.

- FT-IR : To identify carbonyl (C=O) and thioamide (C=S) functional groups .

Q. What are the standard protocols for evaluating the compound’s in vitro biological activity?

- Methodological Answer : Initial screening often involves enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic or colorimetric substrates. Dose-response curves (IC50 determination) are generated with serial dilutions (1 nM–100 µM). Cell viability assays (MTT or ATP-based) assess cytotoxicity in relevant cell lines, with controls for solvent interference (e.g., DMSO < 0.1% v/v) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or target specificity. To address this:

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity).

- Explore off-target effects via proteome-wide profiling (e.g., affinity chromatography coupled with LC-MS) .

Q. What strategies are effective for elucidating the mechanism of action (MoA) of 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione in complex biological systems?

- Methodological Answer :

- Target Deconvolution : Use chemical proteomics (e.g., pull-down assays with biotinylated probes) to identify interacting proteins.

- Transcriptomic Profiling : RNA-seq to monitor gene expression changes post-treatment.

- Molecular Dynamics (MD) Simulations : Predict binding modes with putative targets (e.g., kinases) using docking software (AutoDock Vina) and validate with mutagenesis studies .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) influence the compound’s physicochemical and biological properties?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with Cl substituents at 2,4- or 3,5-positions and assess:

- Lipophilicity : Via logP measurements (HPLC retention times).

- Solubility : Using shake-flask method with UV-Vis quantification.

- Bioactivity : IC50 shifts in target assays.

- Crystallographic Analysis : Correlate steric/electronic effects of substituents with binding pocket interactions .

Q. What in silico approaches can prioritize 4-(2,6-Dichlorophenyl)thiomorpholine-3,5-dione derivatives for synthesis?

- Methodological Answer :

- Virtual Screening : Use QSAR models trained on bioactivity datasets to predict potency.

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 to filter compounds with poor pharmacokinetic profiles.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH, 37°C).

- Oxidative stress (H2O2).

- Light exposure (ICH Q1B guidelines).

- Analytical Monitoring : Track degradation products via UPLC-MS and quantify using validated calibration curves .

Q. What statistical methods are appropriate for analyzing dose-response data in high-throughput screens?

- Methodological Answer :

- Four-Parameter Logistic (4PL) Regression : Fit sigmoidal curves to calculate EC50/IC50 values.

- Z’-Factor Analysis : Assess assay robustness (Z’ > 0.5 indicates suitability for HTS).

- False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to minimize Type I errors in multi-target screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.